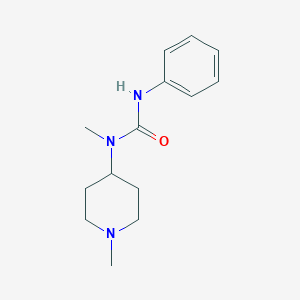![molecular formula C15H19NO4 B256674 [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid, also known as CCPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCPA is a derivative of fenofibrate, a drug used to treat hyperlipidemia, and has been found to have similar lipid-lowering effects. In addition, CCPA has shown promise in the treatment of other diseases such as cancer and Alzheimer's.
作用機序
The mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes, including lipid metabolism. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to activate PPARα and PPARγ, which are involved in lipid metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. In animal models, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease liver fat accumulation. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to induce apoptosis in cancer cells and protect against neurodegeneration in Alzheimer's disease.
実験室実験の利点と制限
One advantage of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its potential therapeutic applications in various diseases. It has been found to have lipid-lowering effects similar to fenofibrate, as well as potential anti-cancer and neuroprotective effects. However, one limitation of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid. One area of research could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, further research could investigate the mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and its effects on various metabolic pathways. Finally, research could focus on developing more efficient methods for synthesizing [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and improving its solubility in water for easier administration in experimental settings.
合成法
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate to form the intermediate compound, N-cyclohexyl-4-hydroxyphenylacetamide. This intermediate is then reacted with chloroacetic acid to form [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid.
科学的研究の応用
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential therapeutic applications in various diseases. One area of research has focused on its lipid-lowering effects, similar to fenofibrate. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels in animal models. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential anti-cancer effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease.
特性
製品名 |
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
2-[4-(cyclohexylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-6-11(7-9-13)15(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,18) |
InChIキー |
XHHSDMDEUVEJGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B256592.png)
![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)
![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

acetate](/img/structure/B256613.png)